4-Amino-2,3-dihydrofuro[2,3-b]pyridine
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Overview
Description
4-Amino-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused furan and pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 4-Amino-2,3-dihydrofuro[2,3-b]pyridine typically involves the reaction of substrates containing amino or hydroxy groups with derivatives of malononitrile dimer. One notable method includes the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Chemical Reactions Analysis
4-Amino-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Substitution reactions can occur at the amino group or the furan ring, depending on the reagents and conditions used.
Common reagents include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
4-Amino-2,3-dihydrofuro[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as nicotinic receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity and influencing various biological pathways . This interaction is crucial for its potential therapeutic effects, particularly in neurological conditions.
Comparison with Similar Compounds
4-Amino-2,3-dihydrofuro[2,3-b]pyridine can be compared to other similar compounds, such as:
2,3-Dihydrofuro[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine derivatives: These compounds have a pyridine ring but lack the fused furan ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its fused ring system, which imparts distinct properties not found in simpler pyridine derivatives.
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMKSJRHBRLDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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